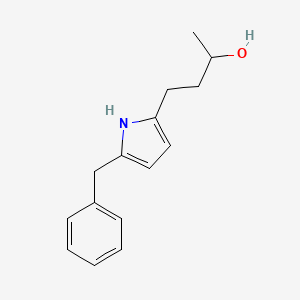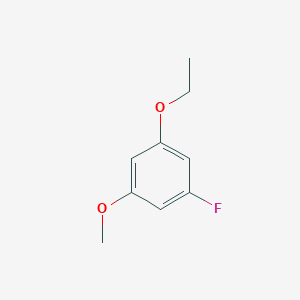
1-Ethoxy-3-fluoro-5-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-3-fluoro-5-methoxybenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, and methoxy substituents on the aromatic ring
作用机制
Target of Action
As a benzene derivative, it may interact with various biological targets depending on its specific functional groups .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to interact with various biochemical pathways, depending on their specific functional groups .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (17018) and its physical form (liquid), may influence its pharmacokinetic behavior .
生化分析
Biochemical Properties
1-Ethoxy-3-fluoro-5-methoxybenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding interactions, enzyme inhibition or activation, and changes in gene expression. For instance, it has been observed to interact with liver microsomes in vitro, leading to various metabolic reactions such as dealkylation, H-abstraction, and hydroxylation .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior, including alterations in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form sigma-bonds with benzene rings, generating positively charged intermediates that further react to yield substituted benzene rings . These interactions can lead to significant biochemical changes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, the compound’s metabolic pathways in liver microsomes have been studied, revealing various species-dependent metabolites .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, some metabolites of the compound exhibit developmental toxicity and mutagenicity in rats . These findings highlight the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including dealkylation, H-abstraction, and hydroxylation reactions. These pathways involve interactions with various enzymes and cofactors, leading to the formation of multiple metabolites . The compound’s metabolism can significantly impact its biochemical properties and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these processes is crucial for elucidating the compound’s overall biochemical effects.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization patterns can play a critical role in determining the compound’s biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-fluoro-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 3-fluoro-5-methoxybenzene using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: 1-Ethoxy-3-fluoro-5-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the fluoro substituent.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed for reduction reactions.
Major Products Formed:
Nitration: 1-Ethoxy-3-fluoro-5-nitrobenzene.
Oxidation: 1-Ethoxy-3-fluoro-5-methoxyquinone.
Reduction: this compound derivatives with reduced fluoro substituents.
科学研究应用
1-Ethoxy-3-fluoro-5-methoxybenzene has several applications in scientific research:
相似化合物的比较
- 1-Ethoxy-3-fluoro-5-methylbenzene
- 1-Ethoxy-3-chloro-5-methoxybenzene
- 1-Methoxy-3-fluoro-5-ethoxybenzene
Comparison: 1-Ethoxy-3-fluoro-5-methoxybenzene is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. Compared to 1-ethoxy-3-fluoro-5-methylbenzene, the methoxy group in this compound provides additional sites for hydrogen bonding, potentially enhancing its solubility and reactivity . The presence of the fluoro group also distinguishes it from 1-ethoxy-3-chloro-5-methoxybenzene, as fluorine imparts different electronic effects and metabolic stability .
属性
IUPAC Name |
1-ethoxy-3-fluoro-5-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-3-12-9-5-7(10)4-8(6-9)11-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCCFQMBJNTHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
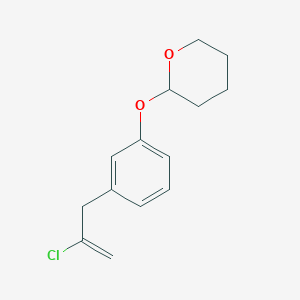
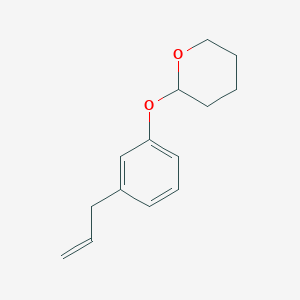
![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate](/img/structure/B6335672.png)
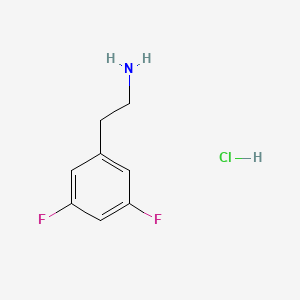
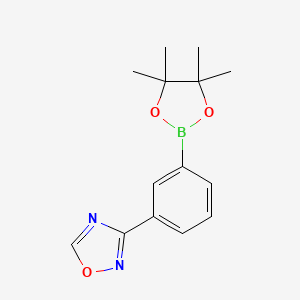
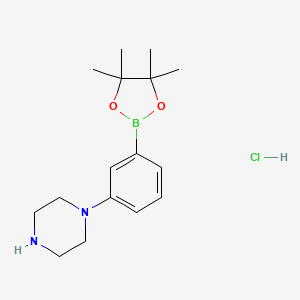
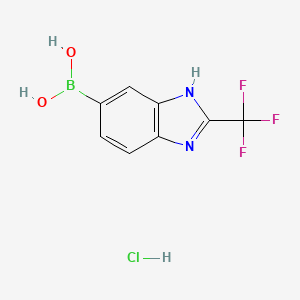
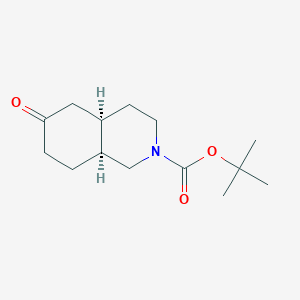
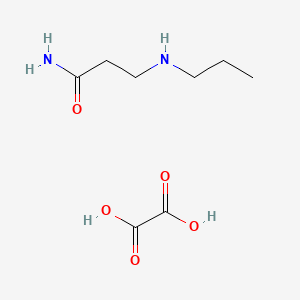
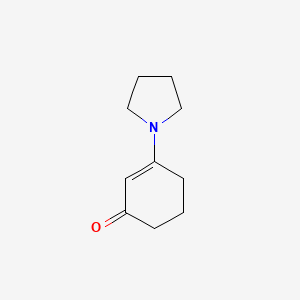
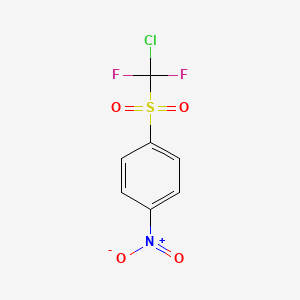
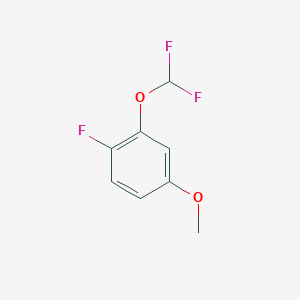
![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)
